molecular formula C24H30O8 B2565825 peperomin C CAS No. 129341-10-2

peperomin C

Cat. No.: B2565825
CAS No.: 129341-10-2
M. Wt: 446.496
InChI Key: ZJYVHQGPYKVXQL-UHFFFAOYSA-N
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Description

Contextualization within Natural Product Chemistry

Natural product chemistry is a scientific discipline focused on the isolation, structure elucidation, and synthesis of chemical substances produced by living organisms. Within this field, Peperomin C is classified as a secolignan, a specific class of lignans (B1203133) characterized by an open C8-C8' bond in their diphenylpropane skeleton. researchgate.net Lignans, in general, are a large group of polyphenolic compounds found in plants. The discovery and study of this compound and its relatives, such as Peperomins A and B, have provided valuable insights into the structural diversity and biological functions of secolignans. researchgate.net These compounds are of particular interest due to their potential applications in medicine. ontosight.ai

The Genus Peperomia as a Source of Bioactive Secolignans

The genus Peperomia belongs to the Piperaceae family and encompasses a vast number of species, many of which are used in traditional medicine to treat a variety of ailments, including inflammation, pain, and bacterial infections. mdpi.compeerj.com Phytochemical investigations of this genus have revealed a rich diversity of secondary metabolites, with secolignans being a characteristic and significant class. mdpi.comresearchgate.net Species such as Peperomia dindygulensis and Peperomia japonica have been identified as prominent sources of this compound and other related secolignans. researchgate.net The consistent presence of these bioactive compounds across different Peperomia species underscores the chemotaxonomic importance of secolignans within this genus. researchgate.net

Historical and Current Academic Interest in this compound

The initial isolation and structural characterization of this compound, along with Peperomins A and B, from Peperomia japonica in the late 20th century marked the beginning of academic interest in this compound. researchgate.net Early research focused on elucidating its unique secolignan structure. Subsequent studies have expanded to explore its biological activities, revealing its potential as an anti-inflammatory, neuroprotective, and anti-allergic agent. ontosight.ainih.gov Current research continues to delve into the mechanisms of action underlying these properties and to explore the synthesis of this compound and its analogs for potential therapeutic applications. researchgate.netcapes.gov.br

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[bis(3,4,5-trimethoxyphenyl)methyl]-3-methyloxolan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30O8/c1-13-16(12-32-24(13)25)21(14-8-17(26-2)22(30-6)18(9-14)27-3)15-10-19(28-4)23(31-7)20(11-15)29-5/h8-11,13,16,21H,12H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJYVHQGPYKVXQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(COC1=O)C(C2=CC(=C(C(=C2)OC)OC)OC)C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isolation, Purification, and Structural Elucidation of Peperomin C

Advanced Chromatographic Methodologies for Isolation

The isolation of peperomin C from its natural plant sources is a multi-step process that begins with extraction, followed by meticulous purification using various chromatographic methods. researchgate.netresearchgate.net

The initial step typically involves the extraction of dried and powdered plant material with an organic solvent. Dichloromethane or ethyl acetate (B1210297) are commonly employed solvents for this purpose, chosen for their effectiveness in extracting lignans (B1203133) and other secondary metabolites. researchgate.netmsptm.org The crude extract obtained after solvent evaporation is a complex mixture containing numerous compounds.

To isolate this compound from this mixture, column chromatography is a fundamental technique. msptm.org The crude extract is loaded onto a column packed with a stationary phase, most commonly silica (B1680970) gel. A gradient elution system, starting with a non-polar solvent (like n-hexane) and gradually increasing the polarity by adding a more polar solvent (like ethyl acetate), is used to separate the compounds based on their differential adsorption to the silica gel. msptm.org Fractions are collected sequentially and monitored by Thin Layer Chromatography (TLC) to identify those containing the target compound.

For finer purification, High-Performance Liquid Chromatography (HPLC) is often employed. researchgate.net This technique offers higher resolution and efficiency compared to standard column chromatography. A reversed-phase C18 column is frequently used, with a mobile phase typically consisting of a mixture of methanol (B129727) and water, sometimes with additives like formic acid to improve peak shape. researchgate.netkarger.com The use of Ultra-Fast Performance Liquid Chromatography (UFLC) coupled with mass spectrometry has also been reported for the rapid analysis and quantification of peperomins, including this compound, showcasing the advanced chromatographic strategies available for working with these compounds. researchgate.netkarger.com

The general workflow for the isolation and purification of this compound is summarized below:

Extraction: Maceration or Soxhlet extraction of dried plant material with a suitable solvent (e.g., ethyl acetate, dichloromethane).

Concentration: Removal of the solvent under reduced pressure to yield a crude extract.

Fractionation: Preliminary separation using open column chromatography on silica gel with a solvent gradient (e.g., n-hexane-EtOAc).

Purification: Further purification of enriched fractions using preparative HPLC or repeated column chromatography to yield pure this compound.

Spectroscopic and Spectrometric Characterization Techniques

Once this compound is isolated in its pure form, its chemical structure is determined using a combination of powerful spectroscopic and spectrometric methods. These techniques provide detailed information about the molecule's connectivity, molecular weight, and three-dimensional arrangement. researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is the most crucial technique for the de novo structural elucidation of organic molecules like this compound. msptm.orgpeerj.com It provides information on the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR).

One-dimensional (1D) NMR experiments establish the carbon framework and the number and types of protons. Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are then used to piece together the molecular puzzle by revealing correlations between neighboring protons, direct carbon-proton attachments, and long-range carbon-proton couplings, respectively. NOE (Nuclear Overhauser Effect) experiments are vital for determining the relative stereochemistry by identifying protons that are close to each other in space. researchgate.net

The structural assignment of peperomins is based on the interpretation of these comprehensive NMR datasets.

Table 1: Representative ¹H NMR Data for a Peperomin Skeleton (Note: This table illustrates typical chemical shifts for a peperomin-type structure in CDCl₃, based on published data for related compounds. Specific values for this compound follow similar patterns.)

Position Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz
H-2 ~2.3-2.4 m
H-3 ~2.8-2.9 m
H-4a ~3.7-3.8 m
H-4b ~4.2-4.3 m
H-5 ~3.5-3.6 d ~11.0
H-6 ~0.9-1.0 d ~8.0
OCH₃ ~3.8-3.9 s
OCH₂O ~5.9-6.0 d ~2.0
H-2', 2'' ~6.3-6.4 d ~1.9
H-6', 6'' ~6.4-6.5 d ~1.9

Table 2: Representative ¹³C NMR Data for a Peperomin Skeleton (Note: This table illustrates typical chemical shifts for a peperomin-type structure in CDCl₃, based on published data for related compounds.)

Position Chemical Shift (δ) ppm
C-1 (C=O) ~175.0
C-2 ~47.0
C-3 ~40.5
C-4 ~70.5
C-5 ~56.5
C-6 ~15.5
Aromatic C ~104-154
OCH₃ ~56.0-61.0
OCH₂O ~101.5

Mass spectrometry (MS) is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ions. msu.eduneu.edu.tr For structural elucidation, High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it provides a highly accurate mass measurement of the molecular ion, which allows for the determination of the exact molecular formula of this compound. peerj.com

In addition to determining the molecular weight, MS provides structural information through fragmentation analysis. wikipedia.orglibretexts.org The molecule, upon ionization, breaks apart into smaller, charged fragments in a predictable manner. Analyzing the pattern of these fragment ions can help confirm the proposed structure. Techniques like tandem mass spectrometry (MS/MS), often coupled with liquid chromatography (LC-MS/MS), are used to isolate the molecular ion, induce fragmentation, and analyze the resulting fragments, providing robust confirmation of the compound's identity and structure. researchgate.netkarger.com For this compound, key fragmentation would involve the cleavage of the bonds within the butyrolactone ring and the linkages to the aromatic rings.

This compound is a chiral molecule, meaning it exists as non-superimposable mirror images (enantiomers). Determining the specific three-dimensional arrangement, or absolute configuration, of its stereocenters is crucial. Chiroptical methods, which rely on the interaction of chiral molecules with polarized light, are indispensable for this purpose. iupac.orgmertenlab.de

Optical Rotation (OR) measures the angle to which a chiral compound rotates the plane of plane-polarized light. mertenlab.de The direction (dextrorotatory, +, or levorotatory, -) and magnitude of the rotation are characteristic properties of a specific enantiomer under defined conditions (solvent, concentration, temperature, and wavelength). cas.cz

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. mertenlab.de An experimental CD spectrum provides a plot of this differential absorption versus wavelength. The resulting curve, with its characteristic positive and negative peaks (Cotton effects), serves as a unique fingerprint for a particular enantiomer. The absolute configuration of peperomins, including C, has been established by comparing their experimental CD spectra with those of related compounds with known stereochemistry or with spectra predicted by theoretical calculations. neu.edu.tr

Biosynthetic Pathways of Peperomin C

Proposed Biogenetic Routes to Secolignans

Lignans (B1203133) and their derivatives, including secolignans like peperomin C, are natural phenols that originate from the shikimic acid biosynthetic pathway. rsc.org This fundamental metabolic route provides the aromatic amino acid L-phenylalanine, which serves as the primary precursor for a vast array of plant secondary metabolites.

The proposed biogenetic journey to secolignans involves several key stages:

Formation of Phenylpropanoid Units: The pathway commences with the deamination of L-phenylalanine by the enzyme phenylalanine ammonia-lyase (PAL) to produce cinnamic acid. rsc.org This C6-C3 molecule (a phenyl ring with a three-carbon side chain) undergoes a series of hydroxylations and methylations to form various substituted cinnamic acids and their corresponding alcohols, known as monolignols. A key monolignol in lignan (B3055560) biosynthesis is coniferyl alcohol, which is formed from p-coumaric acid. rsc.org

Oxidative Coupling of Monolignols: The defining step in lignan biosynthesis is the oxidative coupling of two phenylpropanoid (C6-C3) units. researchgate.net In the case of traditional lignans, this coupling occurs between the C8 and C8' positions of the two monolignol molecules. rsc.org This reaction is stereospecifically controlled by dirigent proteins and catalyzed by oxidizing enzymes such as laccases or peroxidases. This dimerization results in the formation of various lignan scaffolds, such as furofurans, dibenzylbutanes, and tetrahydrofurans.

Formation of Secolignans via Oxidative Cleavage: Secolignans are distinguished by an "opened" or cleaved carbon skeleton compared to other lignan types. It is proposed that secolignans are not formed directly from monolignol coupling but are derived from pre-existing lignan structures. rsc.orgresearchgate.net Specifically, research suggests that tetrahydrofuran (B95107) lignans can undergo an oxidative cleavage of the C7–C8 bond to yield the characteristic secolignan framework. rsc.org This cleavage transforms the core structure, leading to the unique arrangement observed in compounds like this compound.

Enzymatic Components and Mechanistic Steps in this compound Formation

The conversion of simple phenylpropanoid precursors into the complex structure of this compound requires a suite of specialized enzymes that catalyze specific oxidative and reductive reactions. While the exact enzymes for each step in this compound biosynthesis have not been isolated and characterized, the classes of enzymes involved can be inferred from known lignan biosynthetic pathways. nih.govnih.gov

Key Enzymatic Classes and Mechanistic Functions:

Phenylalanine Ammonia-Lyase (PAL): This enzyme initiates the phenylpropanoid pathway by converting L-phenylalanine to cinnamic acid. rsc.org

Cytochrome P450 Monooxygenases (P450s): This large family of heme-containing enzymes is crucial for the hydroxylation and other oxidative modifications of the aromatic ring of the phenylpropanoid units. rsc.orgnih.gov For instance, cinnamate (B1238496) 4-hydroxylase is a P450 enzyme that converts cinnamic acid to p-coumaric acid. rsc.org P450s are also implicated in the critical oxidative C-C bond cleavage that transforms a lignan intermediate into a secolignan. nih.gov

Laccases and Peroxidases: These oxidoreductases are the primary candidates for catalyzing the initial oxidative coupling of two monolignol units to form the lignan backbone. nih.gov They generate radical intermediates from the monolignols, which then couple to form the dimeric lignan structure.

Dehydrogenases/Reductases: Following the initial coupling, the lignan scaffold often undergoes further modifications. NADPH-dependent reductases are responsible for converting intermediate compounds into more stable forms, contributing to the structural diversity of lignans. rsc.org

A plausible, though hypothetical, sequence for the formation of this compound would involve the initial synthesis and oxidative coupling of two monolignol units to form a tetrahydrofuran-type lignan. This intermediate would then be acted upon by a specific oxygenase, likely a cytochrome P450, which would catalyze the cleavage of the C7-C8 bond. Subsequent enzymatic "tailoring" steps, such as reductions or isomerizations, would finalize the structure to yield this compound.

Chemical Synthesis and Structural Modifications of Peperomin C

Total Synthesis Approaches to Peperomin C

The complex structure of this compound has made it a compelling target for total synthesis. Synthetic chemists have devised several routes to construct this molecule, often focusing on efficiency and stereochemical control.

Stereoselective Synthesis Strategies and Key Methodologies

The creation of the specific three-dimensional arrangement of atoms in this compound is a primary challenge in its synthesis. Researchers have developed stereoselective strategies to control the formation of its chiral centers.

Another powerful stereoselective method employed is the asymmetric aldol (B89426) reaction. This approach strategically creates the stereogenic center at the beta-carbon of the secolignan structure, effectively setting the configuration for subsequent synthetic steps.

Catalytic Reactions in this compound Synthesis

Catalysis plays a pivotal role in modern organic synthesis, enabling efficient and selective transformations. In the context of synthesizing this compound and related secolignans, various catalytic reactions have been explored.

Transition-metal catalysis is a cornerstone of these synthetic efforts. nih.gov For instance, rhodium(II)-catalyzed reactions have been instrumental in the synthesis of related lignan (B3055560) structures like peperomin E. researchgate.net Phosphorylated cyclopropanes, generated through Rh(II)-catalyzed intramolecular cyclopropanation, serve as versatile precursors for the γ-butyrolactone core found in many peperomins. researchgate.net Furthermore, the development of new synthetic methods for the broader peperomin family has highlighted the potential of nickel(II) catalysis. This approach, centered on the catalytic formation of a nickel(II) enolate, promises excellent stereocontrol in the formation of crucial carbon-carbon bonds.

Design and Synthesis of this compound Analogues and Derivatives

To explore the chemical space around this compound and to conduct detailed structure-activity relationship studies, researchers have designed and synthesized a variety of analogues and derivatives. scispace.com These modifications often target specific parts of the molecule, such as the aromatic rings or the lactone core, to observe how these changes affect its biological profile.

Derivative/AnalogueSynthetic StrategyOverall YieldReference
This compound5-step synthesis via conjugate addition~28% researchgate.netcapes.gov.br
Analogue with different aryl groups (1d)Highly selective conjugate addition27% capes.gov.br
Analogue with different aryl groups (1e)Highly selective conjugate addition26% capes.gov.br
2,6-didehydrothis compoundStereoselective approachGood
2-epithis compoundStereoselective approachGood

Structure-Activity Relationship (SAR) Studies of this compound and Derivatives

Structure-activity relationship (SAR) studies are crucial for identifying the specific structural features of a molecule that are responsible for its biological activity. researchgate.net For this compound and its derivatives, SAR studies aim to correlate changes in chemical structure with changes in biological effect, guiding the design of more potent and selective compounds.

Studies on related peperomins provide valuable insights. For example, research on peperomin E has shown that the α-methylene-γ-butyrolactone moiety is essential for its antitumor properties. researchgate.net A series of amino derivatives of peperomin E were synthesized by conjugate addition of various amines to this reactive group. rsc.orgrsc.org This modification not only increased water solubility but also modulated the bioactivity. rsc.org It was found that most secondary open-chain amine derivatives displayed enhanced activity against acute myelogenous leukaemia (AML) cells. rsc.org The most potent of these, a derivative of N-methylethanolamine, was 13-fold more potent than the parent peperomin E. rsc.org

While direct SAR data for this compound is limited in the provided results, studies on other peperomins suggest that modifications to the lactone ring and the aromatic substituents are key areas for investigation. acs.orgdntb.gov.ua For instance, peperomins A, B, C, and E have been shown to enhance calcein (B42510) accumulation in multidrug-resistant cells, indicating an interaction with cellular efflux pumps. acs.org The differences in activity between these closely related natural products underscore the importance of the substitution patterns on the aromatic rings and the stereochemistry of the molecule.

CompoundKey Structural FeatureObserved ActivityReference
Peperomin E (PepE)α-methylene-γ-butyrolactoneInduces apoptosis in AML cells rsc.org
PepE Amino Derivative (Compound 6)N-methylethanolamine addition to lactone13-fold higher potency than PepE against LSC-like cells rsc.org
Peperomins A, B, C, ESecolignan coreEnhanced calcein accumulation in MDR 2780 cells acs.org

Preclinical Pharmacological Investigations of Peperomin C

In Vitro and In Vivo (Non-Human) Pharmacokinetics of Peperomin C

Pharmacokinetic studies are crucial for understanding how a compound is processed by a living organism, encompassing its absorption, distribution, metabolism, and excretion (ADME). preclinicalgps.com Preclinical ADME studies are typically conducted in rodent models to provide foundational data before any potential clinical application. srce.hr

Absorption, Distribution, Metabolism, and Excretion (ADME) in Preclinical Models

Detailed ADME studies specifically for this compound are not extensively available in the public domain. However, research on similar lignans (B1203133) and compounds from the Peperomia genus provides some context. For instance, a study on Peperomin E, another secolignan from Peperomia dindygulensis, investigated its pharmacokinetics in rats. researchgate.net Following oral and intravenous administration, the study determined key pharmacokinetic parameters, which are essential for understanding the compound's behavior in a biological system. researchgate.net Generally, ADME studies involve administering the compound to animal models, like rats, and analyzing biological samples to determine its concentration over time. bibliotekanauki.plmdpi.comjneonatalsurg.com This helps in understanding the compound's bioavailability, how it distributes to various tissues, how it is metabolized by the body, and how it is ultimately eliminated. srce.hropenmedscience.com For example, a study on the novel anticancer candidate Indo5 in rats revealed its absolute oral bioavailability to be 1.59% and showed that it distributed highest in the liver while not crossing the blood-brain or blood-testes barriers. frontiersin.org

Bioanalytical Methodologies for Quantification in Biological Matrices (e.g., LC-MS/MS, UFLC-MS/MS)

Accurate quantification of drug molecules in biological matrices like plasma, serum, and tissues is fundamental for pharmacokinetic analysis. resolvemass.ca Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and ultra-fast liquid chromatography-tandem mass spectrometry (UFLC-MS/MS) are powerful and widely used techniques for this purpose due to their high sensitivity and specificity. resolvemass.camdpi.com

A UFLC-MS/MS method was successfully developed for the simultaneous determination of five bioactive secolignans, including this compound, in rat plasma. researchgate.net This method demonstrated good linearity and a lower limit of quantification of 1.02 ng/mL for this compound. researchgate.net The precision and accuracy of this method were found to be within acceptable limits, indicating its reliability for pharmacokinetic studies. researchgate.net Such methods typically involve protein precipitation to extract the analyte from the plasma sample, followed by chromatographic separation and mass spectrometric detection. researchgate.net

Table 1: Bioanalytical Method Parameters for this compound Quantification

Parameter Value Reference
Analytical Method UFLC-MS/MS researchgate.net
Biological Matrix Rat Plasma researchgate.net
Lower Limit of Quantification (LLOQ) 1.02 ng/mL researchgate.net
Intra-day Precision (RSD%) Within 15% researchgate.net
Inter-day Precision (RSD%) Within 15% researchgate.net

This table summarizes the key validation parameters of the UFLC-MS/MS method developed for the quantification of this compound in rat plasma.

Mechanistic Studies of Biological Activities of this compound

The anticancer potential of this compound and related compounds has been a key area of investigation, with studies focusing on the molecular mechanisms underlying their effects.

Anticancer Mechanisms

Apoptosis, or programmed cell death, is a critical process for eliminating damaged or cancerous cells. mdpi.com Many natural compounds exert their anticancer effects by inducing apoptosis in tumor cells. mdpi.com The mitochondrial pathway is a major route for apoptosis induction. mdpi.com

Studies on compounds structurally related to this compound, such as Peperomin E, have shown that they can induce apoptosis in cancer cells. mdpi.comresearchgate.net This is often achieved by modulating the balance of pro-apoptotic and anti-apoptotic proteins from the Bcl-2 family, such as Bax and Bcl-2. An increase in the Bax/Bcl-2 ratio is a key indicator of mitochondrial-mediated apoptosis, as it leads to the release of cytochrome c from the mitochondria. researchgate.netnih.gov This, in turn, activates a cascade of caspases, which are proteases that execute the apoptotic process. frontiersin.orgresearchgate.net For example, Peperomin E treatment in PC-3 prostate cancer cells led to an increased Bax/Bcl-2 ratio and the activation of caspase-3. mdpi.comresearchgate.net

Table 2: Key Molecular Events in Peperomin-Induced Apoptosis

Molecular Event Observed Effect Potential Consequence References
Bcl-2 expression Down-regulation Increased apoptosis mdpi.comresearchgate.net
Bax expression Up-regulation Increased apoptosis mdpi.comresearchgate.net
Bax/Bcl-2 ratio Increased Mitochondrial pathway activation mdpi.comresearchgate.net

This table outlines the effects of peperomins on key proteins involved in the apoptotic pathway, based on studies of related compounds.

The cell cycle is a tightly regulated process that governs cell proliferation. nih.gov Cancer cells often exhibit dysregulated cell cycle control, leading to uncontrolled growth. frontiersin.org Many anticancer agents work by inducing cell cycle arrest at specific checkpoints, such as G0/G1, G1/S, or G2/M, which prevents cancer cells from dividing. nih.govnih.govbiorxiv.org

Research on Peperomin E has demonstrated its ability to induce cell cycle arrest in cancer cells. mdpi.comresearchgate.net In non-small cell lung cancer cell lines, Peperomin E was found to cause cell cycle arrest. researchgate.net Specifically, in PC-3 prostate cancer cells, Peperomin E induced arrest at the G2/M phase of the cell cycle. mdpi.comresearchgate.net This arrest prevents the cells from entering mitosis and ultimately contributes to the inhibition of proliferation. mdpi.comresearchgate.net The ability to halt the cell cycle is a significant mechanism contributing to the anticancer effects of these compounds.

Table 3: Cell Cycle Arrest Induced by Peperomin E

Cell Line Cell Cycle Phase of Arrest Reference
PC-3 (Prostate Cancer) G2/M mdpi.comresearchgate.net

This table shows the specific phases of the cell cycle where Peperomin E has been observed to induce arrest in different cancer cell lines.

Epigenetic Regulation through DNA Methyltransferase (DNMT) Inhibition and Tumor Suppressor Gene Reactivation

This compound's role in epigenetic regulation is highlighted by its ability to inhibit DNA methyltransferase (DNMT), leading to the reactivation of silenced tumor suppressor genes. In non-small-cell lung cancer (NSCLC) cells, peperomin E, a related secolignan, has been shown to directly interact with the active domain of DNMT1. nih.gov This interaction decreases DNMT1 activity and expression, resulting in a reduction of global methylation. nih.gov Consequently, epigenetically silenced tumor suppressor genes such as RASSF1A, APC, RUNX3, and p16INK4 are reactivated, which in turn triggers their downstream pro-apoptotic and cell cycle regulatory pathways. nih.gov

Similarly, in poorly differentiated gastric cancer, peperomin E has been observed to suppress invasion and migration both in vitro and in vivo. karger.com Mechanistically, it not only binds to the catalytic domain of DNMT1, inhibiting its activity with an IC₅₀ value of 3.61 μM, but also down-regulates the mRNA and protein expression of DNMT1, DNMT3a, and DNMT3b. karger.com This dual inhibition leads to global DNA hypomethylation, which includes the promoters of metastasis suppressor genes like E-cadherin and TIMP3, thereby enhancing their expression. karger.com The downregulation of DNMTs is mediated by the disruption of Sp1's physical interaction with the DNMT promoters through the AMPKα-Sp1 signaling pathway. karger.com

The inhibition of DNMTs is a promising strategy in cancer therapy as it can reactivate tumor suppressor genes (TSGs), induce apoptosis, reduce metastasis, and enhance tumor immunogenicity. mdpi.com Abnormal DNA methylation, often characterized by the overexpression and enhanced activity of DNMTs, leads to the silencing of TSGs through hypermethylation of their promoter regions, a hallmark of many cancers. frontiersin.org By reversing this hypermethylation, DNMT inhibitors like this compound can restore normal gene function and impede tumor progression. mdpi.comfrontiersin.org

Table 1: Tumor Suppressor Genes Reactivated by Peperomin E

GeneCancer TypeReference
RASSF1ANon-small-cell lung cancer nih.gov
APCNon-small-cell lung cancer nih.gov
RUNX3Non-small-cell lung cancer nih.gov
p16INK4Non-small-cell lung cancer nih.gov
E-cadherinGastric cancer karger.com
TIMP3Gastric cancer karger.com
Oxidative Stress Induction via Thioredoxin Reductase (TrxR1) Inhibition

This compound contributes to oxidative stress in cancer cells by inhibiting thioredoxin reductase (TrxR1). TrxR1 is a key enzyme in the thioredoxin (Trx) system, which is crucial for maintaining cellular redox balance and protecting cells from oxidative damage. uni-regensburg.demdpi.com Cancer cells often have elevated levels of reactive oxygen species (ROS) and are highly dependent on antioxidant systems like the Trx system for survival. ki.se

Studies on peperomin E, a closely related compound, have demonstrated its ability to selectively inhibit TrxR1. nih.gov This inhibition occurs through covalent binding to the selenocysteine (B57510) residue at the C-terminal redox center of the enzyme. nih.gov The inhibition of TrxR1 leads to several downstream effects, including the formation of a pro-oxidant protein known as SecTRAP (Selenium-compromised thioredoxin reductase-derived apoptotic protein), the oxidation of thioredoxin, and a significant induction of oxidative stress, ultimately culminating in the activation of apoptosis in cancer cells. ki.senih.gov This mechanism has been observed in acute myeloid leukemia progenitor cells, where peperomin E showed efficacy with minimal toxicity to normal cells. nih.gov

The inhibition of TrxR1 by natural compounds is a recognized anti-cancer strategy. For instance, pristimerin, a plant triterpenoid, also targets TrxR1, leading to ROS accumulation and apoptosis in non-small cell lung cancer cells. scienceopen.com This targeted approach exploits the heightened reliance of cancer cells on the Trx system, making them more vulnerable to TrxR1 inhibitors than normal cells. ki.se

Modulation of Key Signaling Pathways (e.g., PI3K/Akt, NF-κB)

This compound has been shown to modulate critical signaling pathways involved in cell survival, proliferation, and inflammation, such as the PI3K/Akt and NF-κB pathways.

The PI3K/Akt signaling pathway is a central regulator of fundamental cellular processes, including cell growth, survival, and metabolism. genome.jpcusabio.com Its aberrant activation is a frequent event in many human cancers. cusabio.com Research has indicated that peperomin E can influence this pathway. For example, in colorectal cancer cells, the EDA-FN-mediated upregulation of VEGF-C, which promotes lymphangiogenesis, was found to be dependent on the PI3K/Akt pathway. plos.org Inhibition of this pathway with specific inhibitors blocked the effects, suggesting that compounds interfering with this signaling cascade can have anti-tumorigenic effects. plos.org While direct studies on this compound's effect on this pathway are limited, its structural similarity to other bioactive secolignans that do modulate PI3K/Akt signaling suggests a potential for similar activity. semanticscholar.org

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial mediator of immune and inflammatory responses, and its dysregulation is linked to various chronic diseases, including cancer. creative-diagnostics.comdovepress.com The canonical NF-κB pathway is activated by inflammatory signals and leads to the expression of genes involved in inflammation and cell survival. dovepress.comfrontiersin.org Peperomins have been identified as anti-inflammatory agents that inhibit the NF-κB signaling pathway. researchgate.net This inhibition can prevent the translocation of NF-κB dimers (like the p65:p50 heterodimer) into the nucleus, thereby blocking the transcription of its target genes. dovepress.com By suppressing NF-κB activation, this compound can potentially reduce inflammation-driven tumor progression.

Multidrug Resistance (MDR) Reversal Mechanisms

Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), which actively efflux drugs from cancer cells. frontiersin.orgfrontiersin.orgmdpi.com Phytochemicals, including lignans, have been investigated for their potential to reverse MDR. frontiersin.org

While direct evidence for this compound reversing MDR is not extensively documented, the mechanisms of related compounds and other natural products provide a basis for its potential role. One key mechanism for reversing MDR is the inhibition of ABC transporter function or expression. frontiersin.org For instance, the mycotoxin fumitremorgin C has been shown to be a highly selective chemosensitizing agent that reverses a novel, non-P-gp, non-MRP mediated MDR in human colon carcinoma cells by increasing intracellular drug accumulation. researchgate.netnih.gov This suggests that natural compounds can target specific MDR pathways.

Natural products can reverse MDR through various mechanisms, including altering drug targets, increasing DNA damage repair, and modulating MDR-related signaling pathways. frontiersin.org Given that this compound modulates pathways like PI3K/Akt and NF-κB, which are implicated in MDR, it is plausible that it could influence drug resistance through these signaling networks.

Anti-inflammatory Mechanisms (e.g., ICAM-1 Inhibition)

This compound exhibits anti-inflammatory properties, partly through the inhibition of intercellular adhesion molecule-1 (ICAM-1). ICAM-1 is a cell surface glycoprotein (B1211001) that plays a significant role in inflammatory responses by mediating the adhesion and transmigration of leukocytes. mdpi.commdpi.com Its expression is often upregulated by pro-inflammatory cytokines like TNF-α and IL-1β. mdpi.com

The inhibition of ICAM-1 expression is a key anti-inflammatory mechanism. frontiersin.org For example, apolipoprotein A-I has been shown to inhibit the expression of ICAM-1 on vascular endothelial cells, which reduces the adhesion of neutrophils. frontiersin.org Similarly, studies on other natural compounds have demonstrated that the suppression of ICAM-1 can ameliorate inflammatory conditions. mahidol.ac.th In human retinal pigment epithelial cells, sweet corn extract was found to inhibit IL-1β-induced ICAM-1 expression, partly by suppressing the MAPK and NF-κB signaling pathways. mahidol.ac.th

The anti-inflammatory effects of peperomins are also linked to the inhibition of the NF-κB signaling pathway, which is a key regulator of ICAM-1 transcription. researchgate.netmdpi.com By inhibiting NF-κB, this compound can downregulate the expression of ICAM-1 and other inflammatory mediators, thereby exerting its anti-inflammatory effects.

Antioxidant Mechanisms

This compound possesses antioxidant properties, which contribute to its pharmacological profile. The antioxidant activity of natural compounds can be exerted through various mechanisms, including the scavenging of free radicals and the chelation of metal ions. mdpi.com

The antioxidant capacity of extracts from Peperomia pellucida, a plant known to contain peperomins, has been demonstrated in several studies. silae.it These extracts have shown scavenging activity against DPPH, ABTS, and nitric oxide radicals. silae.it The antioxidant mechanism can involve the transfer of a hydrogen atom (HAT) or a single electron followed by a proton transfer (SET-PT) to neutralize free radicals. mdpi.com

Furthermore, some plant extracts have been shown to enhance the levels of endogenous antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase (CAT), which play a crucial role in detoxifying reactive oxygen species. silae.it While direct data on this compound's specific antioxidant mechanisms are limited, its classification as a phenolic compound suggests it likely shares the antioxidant properties common to this group, which are often attributed to their chemical structure and ability to donate electrons. mdpi.com

Antimicrobial Mechanisms

This compound has demonstrated antimicrobial activity against a range of pathogens. The antimicrobial mechanisms of natural compounds like this compound can be multifaceted.

Phenolic compounds, a class to which peperomins belong, can exert antibacterial effects through several mechanisms. These include interaction with bacterial cell walls and membranes, leading to increased permeability and leakage of cellular contents. mdpi.com They can also inhibit key bacterial enzymes, such as glucosyltransferases, which are involved in processes like biofilm formation. mdpi.com Some phenolic acids can even bind to bacterial DNA, inhibiting nucleic acid synthesis. mdpi.com

Extracts from the Peperomia genus have shown inhibitory effects against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. nih.gov The mechanism can involve the disruption of the bacterial respiratory chain and the tricarboxylic acid (TCA) cycle, leading to an accumulation of pyruvic acid and a reduction in ATP levels, ultimately causing cell death. nih.gov Lignans, in particular, are known to act primarily at the cell membrane level. mdpi.com Additionally, some peperomins have displayed antifungal activity, for instance, against Aspergillus niger. msptm.org The broad-spectrum antimicrobial activity of this compound and related compounds highlights their potential as leads for new antimicrobial agents.

Table 2: Antimicrobial Activity of Peperomins and Related Extracts

OrganismCompound/ExtractObserved EffectReference
Staphylococcus aureusBlack pepper chloroform (B151607) extractInhibition of growth, disruption of cell morphology and respiration nih.gov
Escherichia coliBlack pepper chloroform extractInhibition of growth, disruption of cell morphology and respiration nih.gov
Aspergillus nigerPeperomin AAntifungal activity msptm.orgvulcanchem.com

Other Investigated Pharmacological Activities (e.g., Neuroprotection)

While a significant portion of the research on this compound has concentrated on its cytotoxic effects against cancer cells, preclinical investigations into other potential pharmacological activities have been limited. A review of the available scientific literature did not identify any specific studies focused on the neuroprotective effects of this compound. However, research into related compounds and the broader plant family suggests potential avenues for future investigation.

One of the notable non-cancer-related pharmacological activities identified for this compound is its potential role in reversing multidrug resistance (MDR) in cancer cells. MDR is a significant challenge in chemotherapy where cancer cells become resistant to multiple anticancer drugs. A study involving various secolignans isolated from Peperomia dindygulensis explored their effects on MDR. nih.govcapes.gov.br In this research, this compound, along with peperomins A, B, and E, was shown to enhance the accumulation of calcein (B42510) in MDR 2780 cells. nih.govcapes.gov.br The accumulation of calcein, a fluorescent dye, is used as an indicator of the inhibition of P-glycoprotein, a key transporter protein involved in pumping drugs out of cancer cells. This finding suggests that this compound may act as an MDR reversal agent by inhibiting the efflux pump mechanism.

Additionally, some related peperomins have shown potential for anti-inflammatory activity. For instance, peperomin E has been observed to inhibit the induction of intercellular adhesion molecule-1 (ICAM-1), which plays a role in inflammatory responses. nih.govcapes.gov.br While these findings pertain to a closely related compound, they suggest that anti-inflammatory effects could be a pharmacological property of the peperomin class of compounds worthy of further investigation for this compound itself.

Currently, direct preclinical evidence for other activities of this compound, such as antimicrobial or specific neuropharmacological effects, is not available in the reviewed literature, which primarily points towards the activity of the whole plant extracts rather than the isolated compound. innovareacademics.injocpr.comjocpr.comresearchgate.netcore.ac.uk

Data on Multidrug Resistance Reversal Activity of this compound

Below is a summary of the preclinical findings related to the multidrug resistance reversal activity of this compound.

Compound Cell Line Assay Finding Reference
This compoundMDR 2780Calcein Accumulation AssayEnhanced calcein accumulation at 25 µg/mL, indicating MDR reversal activity. nih.gov, capes.gov.br

Advanced Research and Methodological Innovations in Peperomin C Studies

Computational Chemistry and In Silico Approaches

Computational chemistry has emerged as an indispensable tool in the study of peperomin C, enabling researchers to predict and analyze its biological behavior at the molecular level. These in silico methods provide a rapid and cost-effective means to screen for potential biological targets and to understand the structural features of this compound that are critical for its activity.

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a specific protein target. This method has been instrumental in identifying potential mechanisms behind the biological activities of phytochemicals. In a notable study, this compound, along with other compounds from Peperomia pellucida, was investigated for its potential to inhibit enzymes involved in skin aging, such as elastase, collagenase, and tyrosinase. excli.denih.gov

The study utilized molecular docking to simulate the interaction between this compound and the active sites of these enzymes. The results, often expressed as a docking score (in kcal/mol), indicate the binding affinity of the ligand to the target. A more negative score suggests a stronger and more stable interaction. This compound demonstrated notable, albeit not the strongest, binding affinities for these enzymatic targets, suggesting a potential role in skin health. excli.denih.gov

Interactive Table: Molecular Docking Scores of this compound Against Skin-Aging Related Enzymes

Target EnzymeDocking Score (kcal/mol)
Elastase> -5.0
Collagenase> -5.0
Tyrosinase> -5.0
Source: Adapted from in silico studies on phytochemicals from Peperomia pellucida. excli.denih.gov

These docking studies provide a foundational hypothesis for the compound's mechanism of action, which can then be validated through further in vitro and in vivo experiments. The specific interactions observed, such as hydrogen bonds and hydrophobic interactions with key amino acid residues in the enzyme's active site, offer a detailed picture of the potential inhibitory mechanism.

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling discipline that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. nih.govwikipedia.org By analyzing a series of compounds with known activities, QSAR models can predict the activity of new, untested molecules and guide the design of more potent analogs. excli.deijaar.orgneovarsity.org

A typical QSAR model is represented by a mathematical equation: Activity = f(Molecular Descriptors)

Where "Molecular Descriptors" are numerical values that describe the physicochemical properties of the molecules, such as their size, shape, electronic properties, and hydrophobicity. nih.govnih.gov

While specific QSAR models developed exclusively for this compound are not extensively documented in current literature, the principles of QSAR are highly applicable. For instance, a QSAR study on piperine (B192125) analogs, which share some structural motifs with this compound, successfully identified key molecular features that influence their activity as bacterial efflux pump inhibitors. nih.gov This suggests that a similar approach could be employed for this compound to:

Identify the key structural fragments of the this compound molecule that are crucial for a specific biological effect.

Predict the activity of newly synthesized this compound analogs.

Guide the chemical modification of this compound to enhance its desired biological activities while potentially reducing any unwanted effects.

The development of a robust QSAR model for this compound would require a dataset of its analogs with experimentally measured biological activities, against which the model could be trained and validated. nih.gov

Molecular Docking and Ligand-Target Interactions

Application of Omics Technologies (e.g., Proteomics, Metabolomics)

Omics technologies, which allow for the large-scale study of biological molecules, are revolutionizing pharmacology and drug discovery. Proteomics (the study of proteins) and metabolomics (the study of metabolites) can provide a comprehensive, system-wide view of the cellular response to a compound like this compound, offering deep insights into its mechanism of action. mdpi.comfrontiersin.orgfrontiersin.org

Metabolomics studies, in particular, have shed light on the activity of the peperomin family. A study on peperomin E, a closely related secolignan, used an untargeted metabolomics approach to investigate its effects in a prostate cancer model. nih.gov The research identified 71 potential plasma metabolite biomarkers that were altered in the presence of the disease, with 36 of these being significantly reversed after treatment with peperomin E. nih.gov This indicates that the compound exerts its effects by modulating specific metabolic pathways.

Interactive Table: Metabolic Pathways Modulated by Peperomin E

Metabolic Pathway AffectedKey Metabolites AlteredImplication
Amino Acid MetabolismAlterations in various amino acidsSuggests impact on protein synthesis and cellular energy
Fatty Acid MetabolismChanges in fatty acid levelsIndicates influence on cell membrane structure and signaling
Cholic Acid MetabolismModulation of bile acidsPoints to effects on lipid digestion and signaling pathways
Source: Adapted from an untargeted UPLC-Q-TOF-MS-based plasma metabonomics study of peperomin E. nih.gov

Although this study focused on peperomin E, the findings strongly suggest that this compound may act through similar metabolic regulatory mechanisms. Future proteomics studies could further pinpoint the specific proteins whose expression or activity is altered by this compound, thereby identifying its direct molecular targets and downstream signaling cascades. cellsignal.comnih.govnih.gov

Novel Delivery System Strategies for Enhanced Biological Activity (e.g., Nanotechnology-Based Approaches)

A significant challenge for many natural compounds, including potentially this compound, is their limited bioavailability due to factors like poor water solubility and degradation in the gastrointestinal tract. Nanotechnology offers promising solutions to overcome these hurdles, thereby enhancing the biological activity of therapeutic agents. nih.govmedsci.org

Strategies such as encapsulation within nanoparticles or formulation as a nanoemulsion can dramatically improve a compound's delivery profile. nih.govnih.gov These approaches work by:

Increasing Solubility: Encapsulating a hydrophobic compound like this compound in a nanoparticle with a hydrophilic shell can improve its dispersion in aqueous environments. redalyc.org

Protecting from Degradation: The nanoparticle matrix can shield the encapsulated compound from harsh pH conditions and enzymatic degradation. nih.gov

Enhancing Absorption: The small size of nanoparticles (typically under 200 nm) allows for improved absorption and cellular uptake. nih.govmdpi.com

Providing Controlled Release: The polymer composition of the nanoparticle can be tailored to release the drug in a sustained manner over time. mdpi.com

While specific research on nano-formulations of this compound is still emerging, the successful application of these technologies to other phytochemicals like curcumin (B1669340) and piperine serves as a strong proof-of-concept. redalyc.orgmdpi.com For example, curcumin nanoemulsions have been shown to have significantly higher bioavailability compared to free curcumin. redalyc.org Similarly, solid lipid nanoparticles have been used to deliver piperine to the brain. mdpi.com The development of a nano-based delivery system for this compound could therefore be a critical step in translating its promising in vitro activities into effective in vivo applications. plos.orgresearchgate.net

Current Challenges and Future Research Trajectories for Peperomin C

Methodological Challenges in Peperomin C Research

The investigation of this compound is met with several methodological obstacles that currently limit the pace and scope of research. These challenges begin at the very source of the compound and extend through its chemical synthesis and purification.

A primary challenge lies in the isolation and procurement of this compound from its natural sources, such as Peperomia japonica or Peperomia dindygulensis. The concentration of this compound in these plants is often low, necessitating the processing of large amounts of plant material to yield research-quantities of the pure compound. The isolation process itself typically requires multi-step chromatographic techniques, which can be laborious and time-consuming. Furthermore, the in vitro cultivation of Peperomia species, a potential alternative for a sustainable supply, is hampered by issues such as microbial contamination and the release of phenolic compounds that can lead to tissue necrosis, complicating the reliable production of starting material.

From a synthetic chemistry perspective, the creation of this compound in the laboratory presents its own set of difficulties. The molecule contains multiple stereocenters, and achieving the correct three-dimensional arrangement is non-trivial. A key challenge is the stereoselective synthesis to control the configuration at the β-carbon of the butyrolactone ring. researchgate.net Early total syntheses of peperomins highlighted the complexities involved in establishing the correct stereochemistry. researchgate.net While stereoselective approaches have been developed, such as those utilizing asymmetric aldol (B89426) reactions, they require careful planning and execution to achieve high yields and stereoselectivity, making the synthesis a methodologically demanding process. researchgate.net

Identification of Novel Molecular Targets and Signaling Pathways

A significant gap in the current understanding of this compound is the definitive identification of its molecular targets and the signaling pathways it modulates. Much of the detailed mechanistic work in the peperomin family has been focused on its analogue, Peperomin E, for which targets like DNA methyltransferase (DNMT), thioredoxin reductase (TrxR1), and pathways such as PI3K/Akt and NF-κB have been explored. nih.govnih.govvulcanchem.com For this compound, the data is far more sparse, presenting a major challenge and a critical area for future investigation.

One of the few available pieces of evidence regarding its biological activity comes from a study that evaluated its effect on multidrug resistance (MDR). In this research, this compound, along with peperomins A, B, and E, was found to enhance the accumulation of calcein (B42510) in MDR 2780 cells at a concentration of 25 μg/mL. nih.govacs.org Calcein is a substrate for P-glycoprotein (P-gp/MDR1), an efflux pump that is a major cause of multidrug resistance in cancer cells. The enhanced accumulation suggests that this compound may act as an inhibitor of this pump, thereby reversing multidrug resistance. nih.govacs.org This finding provides a valuable, albeit singular, clue to a potential mechanism of action and a promising therapeutic niche.

However, beyond this observation, the broader biological activity profile of this compound remains largely uncharted. There is a pressing need to screen this compound against a wide array of biological targets to uncover its primary mechanism(s) of action. Whether it shares targets with Peperomin E or possesses a unique bioactivity profile is a fundamental question that remains unanswered. Future research must employ target identification strategies, such as affinity chromatography, proteomics-based approaches, and cellular thermal shift assays, to deconvolve its molecular interactions and place its activity in the context of specific cellular signaling pathways.

Opportunities for Lead Optimization and Derivative Development

The development of natural products into therapeutic agents often requires structural modification to enhance potency, improve pharmacokinetic properties, or reduce toxicity. For this compound, this area of research is in its infancy but holds considerable promise. The existing synthetic routes provide a foundation upon which medicinal chemistry campaigns can be built.

A key study in this domain successfully demonstrated a stereoselective synthesis of this compound and a few of its analogues, specifically 2,6-didehydrothis compound and 2-epithis compound . researchgate.net This work represents the primary effort in exploring the chemical space around the this compound scaffold. The synthesis of these analogues, achieved with high stereoselectivity, opens the door for systematic structure-activity relationship (SAR) studies. researchgate.net By generating a library of derivatives with modifications at various positions—such as the butyrolactone ring or the aromatic substituents—and evaluating their biological activity, researchers can identify the key structural features required for a desired pharmacological effect.

For instance, based on the finding that this compound may reverse multidrug resistance, derivatives could be designed to enhance this specific activity. nih.govacs.org Modifications could aim to increase the binding affinity for efflux pumps like P-gp or to improve cellular uptake and retention. The development of analogues is a critical step in transforming a bioactive natural product into a viable lead compound for drug development. The successful synthesis of its first analogues provides a crucial launchpad for these future optimization efforts. researchgate.net

Interdisciplinary Research Perspectives on this compound

Advancing the study of this compound from its current state will necessitate a highly interdisciplinary approach, integrating methodologies from natural product chemistry, synthetic organic chemistry, molecular and cellular biology, and computational science. Each discipline offers a unique perspective and set of tools that, when combined, can overcome the existing challenges more effectively.

Chemistry and Biology Synergy: The foundational interdisciplinary link is between chemists who can isolate and synthesize this compound and its derivatives, and biologists who can evaluate their activities. The limited biological data on this compound highlights the need for this collaboration. As chemists generate novel analogues, high-throughput biological screening can rapidly assess their effects on various cell lines and molecular targets, creating a feedback loop that guides the design of next-generation compounds.

In Silico Approaches: Computational chemistry and bioinformatics offer powerful predictive tools that can accelerate research. To date, while in silico docking studies have been performed for other peperomins like A, E, and F to predict their interactions with targets such as penicillin-binding proteins, similar studies for this compound are conspicuously absent. ekb.eg Future research should leverage molecular docking and molecular dynamics simulations to predict potential binding targets for this compound, helping to prioritize experimental validation. researchgate.net Furthermore, PASS (Prediction of Activity Spectra for Substances) software, which has been used to predict the pharmacotherapeutic spectrum for other newly isolated peperomins, could be applied to this compound to forecast its potential biological activities and guide experimental design. msptm.org

This integrated, multi-faceted research strategy—combining isolation, stereoselective synthesis, biological evaluation, and computational modeling—will be essential to fully unlock the therapeutic potential of this compound and navigate the trajectory from a promising natural product to a potential therapeutic agent.

Q & A

Q. What methodologies are employed to isolate and purify Peperomin C from natural sources?

this compound is typically isolated via dichloromethane (DCM) extraction from plant material, such as Peperomia blanda Jack. The process involves solvent partitioning, chromatographic separation (e.g., column chromatography), and spectroscopic validation. For instance, DCM extracts are fractionated using silica gel columns with gradient elution (e.g., hexane-ethyl acetate), followed by preparative TLC or HPLC for purification . Key quality checks include monitoring fractions via TLC and confirming purity through NMR and mass spectrometry.

Q. How is the molecular structure of this compound characterized using spectroscopic techniques?

The structural elucidation of this compound relies on a combination of:

  • NMR Spectroscopy : 1H^1H- and 13C^13C-NMR identify proton and carbon environments (e.g., aromatic protons at δ 6.47 ppm, methoxy groups at δ 3.79–3.87 ppm, and lactone carbonyl signals at δ 174.7 ppm) .
  • IR Spectroscopy : Functional groups like C=O (1667 cm1^{-1}) and aromatic C-O (1220 cm1^{-1}) are confirmed .
  • Mass Spectrometry : High-resolution MS (e.g., [M+H]+^+ at m/z 460.5131 for C25_{25}H30_{30}O8_8) validates the molecular formula .
  • 2D-NMR (HMBC/HSQC) : Correlations between protons and carbons resolve connectivity, such as HMBC links between H-2 and the lactone carbonyl (δ 179.9 ppm) .

Q. Table 1: Key 1H^1H-NMR Signals for this compound Derivatives

Proton PositionChemical Shift (δ, ppm)MultiplicityAssignment
H-2', H-6'6.47DoubletAromatic
OCH3_33.79–3.87SingletMethoxy
H-4a, H-4b3.87, 4.30MultipletMethylene

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound and its analogs?

Contradictions often arise from variations in experimental design, such as:

  • Bioassay Conditions : Differences in cell lines (e.g., Streptococcus pneumoniae vs. cancer models), concentrations, or exposure times .
  • Structural Analogues : Bioactivity may vary due to substituents (e.g., Peperomin E’s methyl groups vs. This compound’s lactone ring) .
  • Data Validation : Replicate studies (n ≥ 3) and statistical tests (e.g., ANOVA with p < 0.05) ensure reproducibility. For example, P. pellucida extracts showed p < 0.05 significance in antibacterial assays .

Q. What computational strategies predict this compound’s mechanism of action and target interactions?

  • Molecular Docking : Tools like AutoDock Vina simulate binding to targets (e.g., penicillin-binding protein 2C6W in S. pneumoniae). Binding pockets are identified using CASTp, with scoring functions (e.g., binding energy ≤ -7 kcal/mol) indicating strong interactions .
  • Electronic Circular Dichroism (ECD) : TDDFT calculations at B3LYP/6-311G levels compare experimental and theoretical ECD spectra to assign absolute configurations (e.g., 2S,3S in γ-butyrolactone derivatives) .

Q. How is the absolute configuration of this compound’s stereocenters determined experimentally?

  • ECD-TDDFT Analysis : Experimental ECD spectra (e.g., Cotton effects at 220 nm and 280 nm) are compared with TDDFT-simulated spectra for enantiomers. A match with (2S,3S) configurations confirms stereochemistry .
  • X-ray Crystallography : While challenging for this compound (due to crystallization issues), derivatives like Peperomin B have been resolved via this method .

Q. What epigenetic effects does this compound exhibit, and how are they evaluated?

Although direct evidence for this compound is limited, related compounds like Peperomin E inhibit DNA methyltransferases (DNMTs), leading to promoter hypomethylation of tumor-suppressor genes (e.g., RASSF1A). Key methods include:

  • MSP (Methylation-Specific PCR) : Detects methylation status in gene promoters after treatment .
  • DNMT Activity Assays : Fluorescence-based assays using SAM/SAH ratios quantify enzyme inhibition .
  • Western Blotting : Measures DNMT1 protein levels in treated vs. untreated cells (e.g., 2 µM Peperomin E reduces DNMT1 by 60%) .

Q. Methodological Best Practices

  • Reproducibility : Document solvent systems, NMR parameters (e.g., 500 MHz, CDCl3_3), and software settings (e.g., Gaussian for TDDFT) .
  • Data Contradictions : Use funnel plots or sensitivity analyses to address heterogeneity in bioactivity studies .
  • Ethical Reporting : Adhere to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for experimental details and data deposition .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.